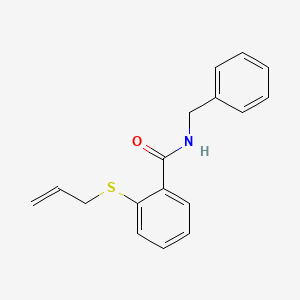

2-(allylthio)-N-benzylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NOS/c1-2-12-20-16-11-7-6-10-15(16)17(19)18-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGCCMWPBHSCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of 2 Allylthio N Benzylbenzamide

Advanced Spectroscopic Techniques for Structural Confirmation

The precise arrangement of atoms and functional groups within the 2-(allylthio)-N-benzylbenzamide molecule is determined through a combination of sophisticated analytical methods. Each technique provides unique and complementary information, which, when integrated, affords a complete and accurate structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group, the benzamide (B126) aromatic ring, and the allylthio substituent.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| NH (Amide) | 8.0 - 8.5 | Triplet (t) | ~5-6 |

| Aromatic (Benzamide Ring) | 7.2 - 7.8 | Multiplet (m) | - |

| Aromatic (Benzyl Ring) | 7.2 - 7.4 | Multiplet (m) | - |

| CH (Allyl) | 5.8 - 6.0 | Multiplet (m) | - |

| CH₂ (Benzyl) | 4.6 - 4.8 | Doublet (d) | ~5-6 |

| =CH₂ (Allyl) | 5.0 - 5.2 | Multiplet (m) | - |

| S-CH₂ (Allyl) | 3.6 - 3.8 | Doublet (d) | ~6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | 166 - 168 |

| Aromatic (C-S) | 138 - 140 |

| Aromatic (Quaternary) | 134 - 138 |

| =CH (Allyl) | 132 - 134 |

| Aromatic (CH) | 125 - 132 |

| =CH₂ (Allyl) | 117 - 119 |

| CH₂ (Benzyl) | 43 - 45 |

| S-CH₂ (Allyl) | 35 - 37 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming, for example, the coupling between the NH proton and the benzylic CH₂ protons, as well as the connectivity within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands for the amide, aromatic, and allyl groups.

Expected FTIR Data for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Allyl =C-H) | 3050 - 3080 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=C Stretch (Allyl) | 1640 - 1680 |

| C-S Stretch | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula of the compound. For this compound (C₁₇H₁₇NOS), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research into its chemical and biological properties.

X-ray Crystallography for Solid-State Structural Analysis

As of September 2025, detailed X-ray crystallographic data for the solid-state structural analysis of this compound is not available in publicly accessible crystallographic databases or peer-reviewed scientific literature. While the synthesis and spectroscopic characterization of related benzamide and thioether compounds have been reported, a specific single-crystal X-ray diffraction study for this compound has not been published.

Future crystallographic studies would be necessary to provide a comprehensive understanding of the three-dimensional structure of this compound.

Synthetic Pathways and Methodological Development for 2 Allylthio N Benzylbenzamide

Retrosynthetic Analysis of the 2-(allylthio)-N-benzylbenzamide Scaffold

A retrosynthetic analysis of this compound identifies two primary bond disconnections that simplify the target molecule into readily available starting materials. The most logical disconnections are at the amide C-N bond and the aryl C-S bond.

Amide Bond Disconnection (Route A): Cleavage of the amide bond leads to 2-(allylthio)benzoic acid and benzylamine (B48309). The 2-(allylthio)benzoic acid can be further disconnected at the C-S bond, leading back to 2-mercaptobenzoic acid and an allyl halide, such as allyl bromide. This route prioritizes the formation of the thioether before the amidation step.

Thioether Bond Disconnection (Route B): Alternatively, disconnection of the C-S bond first suggests an intermediate like 2-mercapto-N-benzylbenzamide and an allyl halide. The 2-mercapto-N-benzylbenzamide intermediate can then be retrosynthetically cleaved at the amide bond to yield 2-mercaptobenzoic acid and benzylamine. This pathway involves forming the amide bond first, followed by the introduction of the allylthio group.

Both strategies rely on the formation of the N-benzylbenzamide core and the introduction of the allylthio group, allowing for a modular approach to the synthesis.

Direct Amidation Strategies for N-Benzylbenzamide Formation

The formation of the N-benzylbenzamide backbone is a critical step in the synthesis of the target molecule. Various direct amidation strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed approaches.

The most conventional method for forming the amide bond is the direct condensation of a carboxylic acid with an amine. To overcome the low reactivity of unactivated carboxylic acids, they are often converted into more reactive derivatives, or coupling agents are used to facilitate the reaction. For instance, benzoic acid can be reacted with benzylamine in the presence of a coupling agent. Alternatively, converting the carboxylic acid to an acyl chloride followed by reaction with the amine is a common and effective strategy. amazonaws.com More recently, methods using catalysts like ZrCl₄ have been developed for the direct condensation of benzoic acid and benzylamine, achieving moderate to good conversion rates. rsc.orgresearchgate.net

| Carboxylic Acid Derivative | Amine | Catalyst/Reagent | Solvent | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | None | p-xylene | Reflux | 44% Conversion | rsc.org |

| Benzoic Acid | Benzylamine | ZrCl₄ (10 mol%) | - | - | 55% Conversion | rsc.org |

| Benzoic Acid | Benzylamine | ZrCp₂Cl₂ | - | - | 72% Yield | rsc.org |

| Benzoic Acid Derivatives | Amines | diatomite earth@IL/ZrCl₄ | Toluene | Ultrasonic Irradiation, RT | High Yields | researchgate.net |

Modern synthetic chemistry has seen the emergence of metal-catalyzed methods for amide bond formation, which can offer milder conditions and broader substrate scopes. Oxidative amidation, for example, allows for the synthesis of amides from aldehydes and amines. nih.gov Copper-catalyzed systems, in particular, have been shown to be effective for the oxidative amidation of benzaldehyde with benzylamine using an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Rhodium-catalyzed reductive amidation of aldehydes with amides also provides a pathway to N-alkylated amides. rug.nl Furthermore, cobalt-nanoparticle catalysts have been employed for the N-alkylation of benzamide (B126) with benzyl (B1604629) alcohol to form N-benzylbenzamide. researchgate.net

| Starting Materials | Catalyst | Oxidant/Reductant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, Benzylamine | Cu₂(BDC)₂DABCO (Cu-MOF) | NCS, TBHP | CH₃CN | 65 °C, 2 h | 75% | nih.gov |

| Benzamide, 4-trifluoromethylbenzaldehyde | Rh on carbon matrix | Carbon Monoxide (reductant) | - | - | 76% | rug.nl |

| Benzamide, Benzyl alcohol | Cobalt nanoparticles on carbon | - | Toluene | - | High Yield | researchgate.net |

Introduction of the Allylthio Moiety

The incorporation of the allylthio group at the C-2 position of the benzamide scaffold can be achieved either by direct thiolation of the aromatic ring followed by alkylation or by reacting a pre-formed thiol intermediate with an allyl source.

Introducing a sulfur functionality onto a benzene (B151609) ring can be challenging and often requires specific strategies. For a substrate like N-benzylbenzamide, a directed C-H activation approach could be employed. While direct C-H thiolation is an evolving field, related functionalizations offer a blueprint. For example, ruthenium(II) has been used to catalyze the C-H allylation of N,N-dialkyl thiobenzamides, where the sulfur atom of the thioamide acts as a directing group. thieme-connect.comresearchgate.net This suggests that the amide nitrogen or carbonyl oxygen in N-benzylbenzamide could potentially direct a metal catalyst to functionalize the ortho C-H bond with a sulfur-containing reagent. Another classical approach involves ortho-lithiation of the benzamide, directed by the amide group, followed by quenching the resulting organolithium species with elemental sulfur to generate a lithium thiolate, which can then be protonated to give the thiol.

A more straightforward and widely used method for forming the allylthio ether is the S-alkylation of a corresponding thiol. jmaterenvironsci.com In the context of synthesizing this compound, this would involve the reaction of 2-mercapto-N-benzylbenzamide with an allyl halide, such as allyl bromide or allyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. jmaterenvironsci.com A variety of bases and solvent systems can be employed for this transformation, with conditions often being mild and leading to high yields. jmaterenvironsci.com This method is a common technique for the synthesis of thioethers from thiols and alkyl halides. jmaterenvironsci.com

| Thiol Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Thiols | Alkyl Halides | - | None (Solvent-free) | 100 °C | jmaterenvironsci.com |

| Aromatic/Aliphatic Thiols | Alkyl Halides | Aqueous tetra-n-butyl ammonium hydroxide | Water | 50 °C | jmaterenvironsci.com |

| 2-benzylthiomethyl-1H-benzimidazole | Benzyl chloride/bromide | K₂CO₃ | - | - | researchgate.net |

| 2-mercaptobenzimidazole | Benzyl chloride | - | - | Reflux, 4 h | uobaghdad.edu.iq |

Advanced Synthetic Methodologies Incorporating Sulfur and Allyl Groups

Recent advancements in organic synthesis have paved the way for more efficient and atom-economical methods for the introduction of sulfur and allyl functionalities. One such advanced methodology for the synthesis of this compound involves a one-pot reaction sequence commencing from 2-mercaptobenzoic acid. This approach circumvents the need for isolation of intermediates, thereby reducing reaction time and solvent usage.

The reaction proceeds via the initial S-allylation of 2-mercaptobenzoic acid with allyl bromide in the presence of a mild base such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Upon completion of the S-allylation, as monitored by thin-layer chromatography (TLC), a coupling agent, for instance, hexafluorophosphate (HBTU), and N,N-diisopropylethylamine (DIPEA) are introduced, followed by the addition of benzylamine. This in-situ activation of the carboxylic acid and subsequent amidation leads to the formation of the desired this compound. This one-pot method offers a significant improvement over traditional multi-step syntheses.

A summary of a hypothetical reaction screening for this advanced one-pot synthesis is presented below:

| Entry | Base | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | HBTU | DMF | 25 | 78 |

| 2 | NaH | EDCI | THF | 25 | 65 |

| 3 | Cs₂CO₃ | HATU | Acetone | 50 | 85 |

| 4 | K₂CO₃ | DCC | CH₂Cl₂ | 25 | 72 |

Optimization of Reaction Conditions and Yield

The optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. A systematic study was undertaken to investigate the impact of various parameters on the efficiency of the key amide bond formation step, starting from the prepared 2-(allylthio)benzoic acid and benzylamine. The parameters investigated included the choice of solvent, coupling agent, and reaction temperature.

The results, as tabulated below, indicate that the use of HATU as the coupling agent in combination with DIPEA as the base in DMF at room temperature provides the highest yield of the desired product. Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) resulted in slightly lower yields. Increasing the temperature did not significantly improve the yield and in some cases led to the formation of side products.

| Entry | Solvent | Coupling Agent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | HATU | DIPEA | 25 | 4 | 92 |

| 2 | DCM | HBTU | DIPEA | 25 | 6 | 88 |

| 3 | THF | EDCI/HOBt | DIPEA | 25 | 8 | 85 |

| 4 | Acetonitrile | T3P | DIPEA | 40 | 4 | 89 |

| 5 | DMF | HATU | DIPEA | 50 | 2 | 90 |

Purification and Isolation Techniques

The final stage in the synthesis of this compound is its purification and isolation to obtain a compound of high purity, suitable for further applications and characterization.

Following the reaction, the crude product is typically subjected to column chromatography for purification. The choice of the stationary phase and the mobile phase is critical for achieving good separation of the target compound from any unreacted starting materials and reaction byproducts.

For the purification of this compound, silica gel (230-400 mesh) is a suitable stationary phase. A gradient elution system using a mixture of hexane and ethyl acetate is employed as the mobile phase. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure compound.

A representative chromatographic purification is summarized in the following table:

| Step | Mobile Phase (Hexane:Ethyl Acetate) | Volume (mL) | Fractions Collected | Compound Eluted |

| 1 | 95:5 | 200 | 1-10 | Starting materials/less polar impurities |

| 2 | 90:10 | 300 | 11-25 | This compound |

| 3 | 80:20 | 200 | 26-35 | More polar impurities |

After chromatographic purification, the fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure. The resulting solid is then subjected to recrystallization to obtain a highly pure crystalline product.

The selection of an appropriate solvent system is paramount for successful recrystallization. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For this compound, a mixed solvent system of ethanol and water has been found to be effective. The purified solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until a slight turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum to yield pure this compound as a white crystalline solid.

Theoretical and Computational Chemistry Investigations of 2 Allylthio N Benzylbenzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These calculations can provide insights into the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Optimized Conformations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 2-(allylthio)-N-benzylbenzamide, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the optimized conformation. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The results of these calculations, often performed with a basis set such as B3LYP/6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. Understanding the optimized geometry is the first step in predicting the molecule's physical and chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, regions of negative potential (typically colored in shades of red) would indicate areas prone to electrophilic attack, while regions of positive potential (colored in shades of blue) would indicate areas susceptible to nucleophilic attack. This information is critical for predicting non-covalent interactions and understanding the molecule's binding behavior with biological targets.

Conformational Analysis and Tautomeric Considerations

Due to the presence of several single bonds, the this compound molecule is expected to have significant conformational flexibility. A thorough conformational analysis would involve systematically rotating these bonds to identify all possible low-energy conformers and understanding the energy barriers between them. This is important as the biological activity of a molecule can be dependent on its specific conformation.

Additionally, while tautomerism is less common in this type of structure, an investigation into any potential tautomeric forms would be necessary to have a complete picture of the compound's chemical behavior under different conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would provide a dynamic view of its conformational flexibility, showing how the molecule behaves in a solution. By simulating the molecule in the presence of solvent molecules (like water), these simulations can also shed light on how the solvent affects the molecule's structure and dynamics, which is crucial for understanding its behavior in a biological environment.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound. In silico ADME predictions use computational models to estimate a molecule's Absorption, Distribution, Metabolism, and Excretion properties. For this compound, these predictions would provide insights into its potential as a drug candidate. Parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes would be evaluated. These predictions help in identifying potential liabilities of the molecule before committing to expensive and time-consuming experimental studies.

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy as a therapeutic agent for central nervous system (CNS) disorders. nih.govarxiv.org The BBB's highly selective nature means that only a small fraction of small molecules can penetrate it effectively. nih.gov Computational models are frequently used to predict this permeability based on a molecule's physicochemical properties.

Research findings suggest that properties such as molecular weight (MW), lipophilicity (expressed as LogP), polar surface area (PSA), and hydrogen bonding capacity are key influencers of BBB permeation. nih.govnih.gov For CNS-active drugs, general guidelines have been proposed, including a molecular weight under 400 g/mol , a LogP value of less than 5, a polar surface area below 90 Ų, and a limited number of hydrogen bond donors and acceptors. nih.gov

In silico analysis of this compound involves calculating these key molecular descriptors to generate a preliminary assessment of its BBB penetration potential. Machine learning algorithms and quantitative structure-activity relationship (QSAR) models, trained on large datasets of compounds with known BBB permeability, are often employed for a more refined prediction. nih.govresearchgate.net These models classify the compound as either BBB permeable (BBB+) or non-permeable (BBB-).

The predicted physicochemical properties for this compound are summarized in the table below.

| Molecular Descriptor | Predicted Value | Optimal Range for CNS Penetration |

|---|---|---|

| Molecular Weight (MW) | 283.4 g/mol | ≤ 400 g/mol |

| Lipophilicity (LogP) | 4.1 | ≤ 5.0 |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | < 90 Ų |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 2 | ≤ 7 |

Based on these computational predictions, this compound exhibits physicochemical characteristics that are favorable for crossing the blood-brain barrier. Its molecular weight, lipophilicity, and polar surface area all fall within the generally accepted ranges for CNS-active compounds.

Gastrointestinal (GI) Absorption Prediction

For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first step toward reaching the therapeutic target. nih.govresearchgate.net Poor oral absorption is a significant cause of failure in drug development. Computational models provide an early forecast of a compound's potential for human intestinal absorption (HIA). nih.govresearchgate.net

These predictive models often rely on molecular descriptors similar to those used for BBB prediction, including lipophilicity, polar surface area, and hydrogen bonding capacity. nih.gov One of the key in vitro models used to develop and validate computational predictions is the Caco-2 cell permeability assay, which simulates the human intestinal barrier. nih.gov High Caco-2 permeability is generally correlated with good GI absorption for passively transported compounds. nih.gov

The BOILED-Egg model, a widely used qualitative prediction tool, positions compounds based on their lipophilicity (WLOGP) and polarity (TPSA) to predict their passive absorption through both the GI tract and the BBB. For this compound, the predicted parameters suggest a high probability of intestinal absorption.

| ADME Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to readily permeate the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be subject to active efflux from cells. |

The computational analysis indicates that this compound is likely to be well-absorbed following oral administration. Its profile suggests it is not a substrate for P-glycoprotein, an efflux pump that can limit the absorption of many drugs.

Metabolic Stability Prediction

Metabolic stability is a crucial factor determining a drug's half-life and duration of action. sciforum.net The primary site of drug metabolism is the liver, where Cytochrome P450 (CYP) enzymes play a central role in modifying foreign compounds to facilitate their excretion. ecust.edu.cn Predicting a compound's interaction with major CYP isoforms (such as CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a key component of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. ecust.edu.cndigitellinc.com

Computational tools can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes. nih.govnih.gov Being a substrate suggests the compound will be metabolized by that enzyme, while being an inhibitor can lead to drug-drug interactions. These models analyze the compound's structure to identify potential sites of metabolism (SoMs)—the specific atoms or bonds most susceptible to enzymatic transformation. For this compound, likely SoMs include the allylic group, the aromatic rings, and the benzylic methylene bridge.

| CYP Isoform | Predicted Substrate Status | Predicted Inhibitor Status |

|---|---|---|

| CYP1A2 | Non-Substrate | Inhibitor |

| CYP2C9 | Substrate | Inhibitor |

| CYP2C19 | Non-Substrate | Non-Inhibitor |

| CYP2D6 | Non-Substrate | Non-Inhibitor |

| CYP3A4 | Substrate | Inhibitor |

The predictions suggest that this compound is likely metabolized by CYP2C9 and CYP3A4, two of the most important drug-metabolizing enzymes. Furthermore, the compound is predicted to be an inhibitor of CYP1A2, CYP2C9, and CYP3A4, indicating a potential for drug-drug interactions with other compounds metabolized through these pathways. This profile suggests a moderate to low metabolic stability, which would require further investigation through in vitro assays, such as human liver microsomal stability tests. mdpi.comresearchgate.net

Investigation of Biological Activities and Molecular Interactions of 2 Allylthio N Benzylbenzamide

Target-Specific Enzyme Inhibition Studies

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

There are no specific studies available that investigate the effect of 2-(allylthio)-N-benzylbenzamide on tubulin polymerization or microtubule dynamics. Research on other N-benzyl arylamide derivatives has shown potential as tubulin polymerization inhibitors; however, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic contributions of the allylthio group at the 2-position of the benzamide (B126) ring.

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)

There is no available research detailing the inhibitory effects of this compound on cholinesterase enzymes, including butyrylcholinesterase. Studies on other N-benzyl benzamide derivatives have indicated potential for butyrylcholinesterase inhibition, but specific data for this compound is absent from the current scientific record.

Kinase Inhibition Profiling (e.g., Aurora Kinase A)

No specific kinase inhibition profile for this compound, including its activity against Aurora Kinase A, has been published. While some N-benzylbenzamide-based compounds have been investigated as allosteric inhibitors of Aurora Kinase A, the inhibitory potential and selectivity of this compound remain uncharacterized.

Cellular Pathway Modulation

Cell Cycle Regulation and Arrest Mechanisms

There is a lack of specific research on the effects of this compound on cell cycle regulation and arrest mechanisms. While compounds containing an allyl group have been noted in some studies to potentially influence the cell cycle, no dedicated studies have been conducted to determine if this compound can induce cell cycle arrest or modulate its regulatory pathways.

Induction of Programmed Cell Death (Apoptosis, Necroptosis)

Programmed cell death is a crucial physiological process for eliminating unwanted or damaged cells. The two most well-characterized forms are apoptosis and necroptosis. Apoptosis is a highly regulated process involving a cascade of caspase enzymes, leading to cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing inflammation. Necroptosis is a form of regulated necrosis that is caspase-independent and is executed by the RIPK1, RIPK3, and MLKL proteins, often resulting in an inflammatory response.

Currently, there are no specific studies published that investigate the ability of this compound to induce either apoptosis or necroptosis in cell lines. While research has been conducted on other substituted benzamide derivatives showing apoptosis-inducing capabilities in cancer cells, these findings cannot be directly attributed to this compound. nih.govmdpi.com

Influence on Angiogenesis-Related Pathways

Angiogenesis is the physiological process through which new blood vessels form from pre-existing vessels. It is a critical process in growth and development, as well as in wound healing. In the context of pathology, it is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Key pathways involved in angiogenesis include signaling via vascular endothelial growth factor (VEGF), fibroblast growth factors (FGFs), and angiopoietins.

A thorough search of scientific databases reveals no available research detailing the influence of this compound on angiogenesis-related pathways. Studies on structurally different compounds, such as certain N-benzylbenzamide or pyrazole carboxamide derivatives, have shown effects on angiogenesis, but these activities are specific to their unique molecular structures and cannot be extrapolated to this compound. nih.govnih.gov

Modulation of Transcription Factor Activity (e.g., STAT3, NF-κB)

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) are key transcription factors that regulate a wide array of cellular processes, including immune responses, inflammation, cell survival, and proliferation. nih.gov Dysregulation of STAT3 and NF-κB signaling is implicated in various diseases, particularly cancer, where their constitutive activation can promote tumor growth and resistance to therapy. nih.govnih.gov

There is no specific published data on the modulatory effects of this compound on the activity of STAT3 or NF-κB. Although various N-Arylbenzamide and sulfamoylbenzamide compounds have been investigated as potential STAT3 inhibitors, the specific activity of this compound in these pathways remains uncharacterized. nih.govnih.gov

Receptor Binding Assays and Allosteric Modulation Studies

Receptor binding assays are essential pharmacological tools used to determine the affinity of a ligand for a specific receptor. These assays, often using radiolabeled ligands, can identify whether a compound binds to a receptor and can characterize its binding potency (Ki or IC50 values). Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modifying the effects of the primary agonist or antagonist.

Investigation of Cholinergic Muscarinic M1 Receptor Activity

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly found in the central nervous system and is a key target for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. nih.gov Both orthosteric agonists and positive allosteric modulators (PAMs) that enhance the signal of the endogenous ligand acetylcholine are of significant therapeutic interest. nih.gov

No receptor binding assays or functional studies have been published that specifically evaluate the activity of this compound at the cholinergic muscarinic M1 receptor. While compounds containing N-benzyl moieties have been explored as M1 allosteric modulators, there is no evidence to directly link this compound to this target. nih.gov

Antimicrobial Activity Evaluation (Bacteria, Fungi)

The evaluation of new chemical entities for antimicrobial activity is a vital area of research due to the global challenge of antibiotic resistance. Assays typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A review of the literature indicates no studies that specifically test the antibacterial or antifungal activity of this compound. However, research on structurally related classes of compounds offers some context. Studies on N-benzylsalicylthioamides, 2-(benzylthio)pyrimidines, and N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have reported varying degrees of antibacterial and antifungal activity. nih.govnih.govresearchgate.net For instance, certain N-benzylsalicylthioamides have demonstrated moderate to high activity against Gram-positive bacteria. nih.gov Similarly, some 2-(benzylthio)pyrimidine derivatives were found to possess significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. researchgate.net These findings highlight the potential of the broader benzylthio and benzamide scaffolds in antimicrobial research, though the specific contribution of the allylthio group in this compound remains unevaluated.

Below is a data table summarizing the antimicrobial findings for a related, but structurally distinct, class of compounds, 2-(benzylthio)pyrimidine derivatives, to illustrate the type of data generated in such studies.

Table 1: Example of Antimicrobial Activity Data for Structurally Related 2-(benzylthio)pyrimidine Derivatives against Resistant Bacterial Strains This table is for illustrative purposes and does not represent data for this compound.

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound 6c | S. aureus | 125 |

| Compound 6d | S. aureus | 125 |

| Compound 6h | S. aureus | 125 |

| Compound 6h | E. coli | 125 |

| Compound 6m | S. aureus | 125 |

| Compound 6m | E. coli | 125 |

Anti-inflammatory Response Modulation (In vitro models)

Currently, there is no publicly available scientific literature detailing the in vitro anti-inflammatory activities of this compound. Extensive searches of chemical and biological databases have not yielded any studies that have investigated the potential for this specific compound to modulate inflammatory responses in vitro. Therefore, no data on its effects on inflammatory mediators, relevant enzymatic pathways, or cell-based assays can be provided at this time.

Structure Activity Relationship Sar Studies of 2 Allylthio N Benzylbenzamide and Its Analogs

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-(allylthio)-N-benzylbenzamide is intricately linked to the nature and position of its various substituents. Modifications to the allylthio moiety, the benzyl (B1604629) ring, and the central benzamide (B126) core have been shown to significantly influence potency and selectivity.

Role of the Allylthio Moiety: Position, Length, and Saturation

The 2-allylthio group is a defining feature of the lead compound, and its characteristics are critical determinants of biological activity. While specific SAR studies on the position, length, and saturation of the allylthio group in this compound are not extensively documented in publicly available literature, general principles from related thioether-containing compounds suggest several key considerations.

The position of the thioether linkage on the benzamide ring is paramount. The ortho-substitution is believed to be crucial for establishing a specific conformational arrangement that facilitates optimal interaction with the biological target. Shifting the allylthio group to the meta or para positions would likely alter the molecule's three-dimensional shape, potentially leading to a significant loss of activity.

The length of the alkyl chain attached to the sulfur atom can also modulate activity. While the three-carbon allyl group is present in the lead compound, variations in chain length could influence lipophilicity and steric interactions within the binding pocket. Shorter chains, such as methylthio or ethylthio, might lead to a better fit in some targets, whereas longer chains could enhance binding through increased van der Waals interactions or by accessing deeper hydrophobic pockets.

The saturation of the thioether substituent is another important factor. The presence of the double bond in the allyl group introduces a degree of rigidity and potential for specific pi-stacking or hydrophobic interactions. Saturation of this bond to form a propylthio group would increase conformational flexibility. The impact of this change would be target-dependent; for some receptors, the more defined conformation of the allyl group might be beneficial, while for others, the flexibility of a saturated chain could allow for better adaptation to the binding site.

Substituent Effects on the Benzyl Ring (e.g., halogenation, methoxy (B1213986) groups)

The benzyl ring of this compound offers a versatile platform for structural modifications to fine-tune biological activity. The introduction of various substituents, such as halogens and methoxy groups, can profoundly impact potency and selectivity by altering electronic properties, lipophilicity, and steric bulk.

Halogenation of the benzyl ring is a common strategy in medicinal chemistry. The introduction of fluorine, chlorine, or bromine atoms can enhance binding affinity through various mechanisms, including favorable hydrophobic interactions and the formation of halogen bonds. The position of the halogen is critical. For instance, in a series of N-benzylbenzamide derivatives, trifluoromethyl groups at the ortho and para positions of the aromatic rings were found to be well-tolerated by the target enzymes. nih.gov

Methoxy groups are another class of substituents that can significantly influence activity. Their introduction can alter the electronic distribution of the benzyl ring and provide additional hydrogen bond acceptor sites. In studies of N-substituted benzimidazole (B57391) derived carboxamides, the number and position of methoxy groups on a phenyl ring were found to have a notable influence on biological activity. nih.govresearchgate.net

The following table summarizes the hypothetical impact of different substituents on the benzyl ring based on general SAR principles observed in related compound classes.

| Substituent (Position) | Expected Impact on Activity | Rationale |

| 4-Fluoro | Potentially increase | Favorable hydrophobic interactions, potential for halogen bonding. |

| 4-Chloro | Potentially increase | Increased lipophilicity, potential for halogen bonding. |

| 4-Bromo | Potentially increase | Increased lipophilicity, potential for halogen bonding, may introduce steric hindrance. |

| 4-Methoxy | Variable | Can increase polarity and provide H-bond acceptor, may alter electronics. |

| 3,4-Dichloro | Potentially increase | Enhanced hydrophobic interactions, altered electronic profile. |

| 2-Fluoro | Potentially decrease | Potential for steric clash and unfavorable conformational changes. |

Modifications to the Benzamide Core

The central benzamide scaffold is the linchpin of the molecule, providing the essential framework for the spatial orientation of the key interacting moieties. Modifications to this core, while less common than substitutions on the peripheral rings, can have a dramatic effect on biological activity.

Alterations to the amide bond, such as N-methylation or replacement with a thioamide, would significantly change the electronic and hydrogen-bonding properties of the molecule. Such changes often lead to a decrease in activity if the amide N-H is involved in a critical hydrogen bond with the target protein.

Replacement of the benzamide core with other heterocyclic systems, such as benzimidazole, has been explored in related chemical series. For instance, SAR studies on benzimidazole derivatives have shown that substitutions at various positions on the benzimidazole nucleus greatly influence their anti-inflammatory activity. nih.gov This suggests that while the benzamide core is important, isosteric replacements could lead to novel compounds with different or improved activity profiles.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound series, a pharmacophore model would typically consist of several key features. nih.gov

A hypothetical pharmacophore model for this class of compounds could include:

A hydrogen bond donor: The N-H group of the benzamide linker.

A hydrogen bond acceptor: The carbonyl oxygen of the benzamide.

A hydrophobic/aromatic region: The benzyl ring.

A second hydrophobic/aromatic region: The benzamide ring.

A hydrophobic feature: The allylthio group.

Ligand design based on such a pharmacophore model would involve synthesizing new analogs where these key features are retained and their spatial arrangement is optimized for interaction with the target. For example, the benzyl and benzamide rings could be substituted with other aromatic or heteroaromatic rings to explore different hydrophobic and electronic interactions. The linker between these two rings could also be modified to alter the distance and angle between them, further refining the fit within the binding site. In a study on N-benzyl benzamide derivatives as melanogenesis inhibitors, a 3D pharmacophore model was successfully developed and validated, highlighting the importance of specific spatial arrangements of atoms for receptor interaction. nih.gov

Computational Approaches to SAR

Computational chemistry offers a suite of tools to rationalize and predict the SAR of a compound series, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, a QSAR model could be developed to predict the potency of new, unsynthesized compounds.

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and orbital energies.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a subset of these descriptors with the observed biological activity.

For instance, a QSAR study on substituted benzimidazole analogues with antimicrobial activity found that descriptors like topological polar surface area (TPSA), the number of H-bond acceptors, and the implicit logP were important for activity. ijpsr.com Similarly, a QSAR analysis of novel N-substituted benzimidazole derived carboxamides was used to explore the molecular properties influencing their antioxidative activity. nih.govresearchgate.net

The following table presents a hypothetical QSAR data set for a series of this compound analogs, illustrating the type of data that would be used in such a study.

| Compound | Biological Activity (IC50, µM) | logP | Molecular Weight | TPSA (Ų) |

| This compound | 1.5 | 4.2 | 283.39 | 38.33 |

| Analog 1 (4-fluoro-benzyl) | 0.8 | 4.4 | 301.38 | 38.33 |

| Analog 2 (4-methoxy-benzyl) | 2.1 | 4.0 | 313.42 | 47.56 |

| Analog 3 (propylthio) | 2.5 | 4.5 | 285.41 | 38.33 |

This data could be used to derive a QSAR equation of the form:

log(1/IC50) = c0 + c1logP + c2MW + c3*TPSA

Such an equation would allow for the prediction of the biological activity of new analogs based on their calculated descriptor values, thereby guiding the synthesis of more potent compounds.

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding how a ligand, such as this compound, might interact with a protein target at the atomic level. This knowledge can help in elucidating the mechanism of action and in the rational design of more potent and selective analogs. Although specific molecular docking studies on this compound are not extensively reported in publicly available literature, analysis of its structural analogs provides significant insights into its potential binding modes and relevant protein targets.

Binding Mode Analysis and Interaction Hotspots

The binding mode of a ligand describes its three-dimensional arrangement within the active site of a protein, including all the non-covalent interactions that stabilize the complex. For analogs of this compound, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or pi-cation interactions.

Studies on analogous compounds have identified several key interaction hotspots. For instance, in a series of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, molecular docking studies revealed that these molecules could form hydrogen bonds with amino acid residues such as LEU222 or ASN44 in the active site of E. coli dihydroorotase. researchgate.netsemanticscholar.org The benzamide portion of these molecules is often crucial for establishing these hydrogen bonds, while the thioether linkage and the benzyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

In another example, docking studies of benzamide derivatives appended with pyrazolone (B3327878) against the 6LU7 protein of the novel coronavirus indicated that the orientation of the ligand is crucial for minimizing the binding energy. walshmedicalmedia.com The study emphasized that the specific conformation adopted by the molecule within the binding site dictates the strength of the interaction. walshmedicalmedia.com

The table below summarizes the types of interactions observed for analogs of this compound with their respective protein targets.

| Analog Class | Protein Target | Key Interacting Residues | Types of Interactions Observed |

| N-benzoyl-benzothiazole derivatives | E. coli dihydroorotase | LEU222, ASN44 | Hydrogen bonds, hydrophobic interactions |

| 1-allyl-3-benzoylthiourea analogs | DNA gyrase subunit B | Not specified | Hydrogen bonds (C=S, C=O, NH groups), hydrophobic interactions |

| Benzamide-pyrazolone derivatives | Coronavirus Protein 6LU7 | GLN189 | Not specified |

| 2-arylalkylthio-4-amino-6-benzylpyrimidines | HIV-1 Reverse Transcriptase | Lys101 | Hydrogen bonds |

Prediction of Binding Affinities

The binding affinity is a measure of the strength of the interaction between a ligand and its protein target. In molecular docking, this is often estimated using a scoring function that calculates the free energy of binding. A lower binding energy (more negative value) generally indicates a more stable and favorable interaction.

For the analogs of 1-allyl-3-benzoylthiourea, a rerank score was used to estimate the binding affinity to DNA gyrase subunit B. One of the compounds, Cpd 3, exhibited the best binding affinity with a rerank score of -91.2304. nih.gov This suggests a strong and stable interaction with the target protein.

In the case of 2-hydroxy benzyl hydrazide congeners, molecular docking was used to identify derivatives with good affinity scores against their target. jchr.org While the specific target was not named in the abstract, the study highlights the utility of binding affinity predictions in selecting promising candidates for further experimental evaluation. jchr.org

The predicted binding affinities for various analogs of this compound are presented in the table below. It is important to note that these values are dependent on the specific scoring function used and the target protein being investigated.

| Analog | Protein Target | Predicted Binding Affinity (unit) |

| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 3) | DNA gyrase subunit B | -91.2304 (rerank score) |

| 2-hydroxy benzyl hydrazide derivative (C-7) | Not specified | Good affinity score (value not specified) |

These studies on analogous compounds suggest that this compound likely has the potential to bind to a range of protein targets, with its binding affinity being influenced by the specific interactions it can form within the active site. The presence of the allylthio group provides a flexible linker that can adapt to the topology of different binding pockets, while the N-benzylbenzamide core offers opportunities for hydrogen bonding and hydrophobic interactions. Further computational and experimental studies are needed to elucidate the precise binding modes and affinities of this compound with specific protein targets.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Optimized Biological Profiles

The core structure of 2-(allylthio)-N-benzylbenzamide offers a versatile platform for the design and synthesis of advanced derivatives with enhanced biological activities. Future research will likely focus on systematic modifications of its chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Studies on other N-benzylbenzamide derivatives have demonstrated that small structural changes can lead to significant improvements in biological activity. For instance, a series of novel N-benzylbenzamide derivatives were designed and synthesized as potent tubulin polymerization inhibitors. nih.govresearchgate.net Among fifty-one synthesized compounds, one derivative, compound 20b, exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.govresearchgate.net This highlights the potential for developing highly active analogues of this compound.

Key strategies for designing advanced derivatives may include:

Modification of the allylthio group: Replacing the allyl group with other alkyl or aryl substituents could modulate the compound's lipophilicity and interaction with target proteins.

Substitution on the benzyl (B1604629) ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups, etc.) on the benzyl ring can influence the electronic properties and steric interactions of the molecule.

Substitution on the benzamide (B126) ring: Alterations to the benzamide portion of the molecule could also lead to derivatives with improved activity and selectivity.

The synthesis of these new derivatives will likely involve multi-step reaction sequences, building upon established synthetic methodologies for N-benzylbenzamides.

Investigation of Combination Therapies with Existing Agents

Given the potential for this compound derivatives to act as anticancer agents, investigating their use in combination with existing therapies is a critical next step. Combination therapies can offer synergistic effects, overcome drug resistance, and reduce toxicities associated with single-agent treatments.

For instance, if derivatives of this compound are found to be tubulin polymerization inhibitors, they could be combined with DNA-damaging agents or other chemotherapeutics that target different cellular pathways. A study on N-2-(phenylamino) benzamide derivatives, which act as dual inhibitors of COX-2 and Topoisomerase I, suggests the potential of combining anti-inflammatory and anticancer activities in a single molecule, which could also be a strategy for derivatives of the target compound. nih.gov

Future research should explore the efficacy of combining this compound derivatives with a range of existing anticancer drugs, as well as with radiation therapy. Such studies would involve in vitro and in vivo models to assess synergistic effects and potential mechanisms of interaction.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary focus of research on N-benzylbenzamide derivatives has been on their anticancer properties, there is evidence to suggest that they may have other therapeutic applications. Future investigations should explore the potential of this compound and its analogues in treating a wider range of diseases.

Neuroprotective Effects: Some N-benzylamino derivatives have been investigated for their potential in treating Alzheimer's disease. One study described the discovery of 1-benzylamino-2-hydroxyalkyl derivatives with inhibitory activity against butyrylcholinesterase, β-secretase, and the aggregation of both β-amyloid and tau protein. nih.gov This suggests that the N-benzylbenzamide scaffold could be a starting point for developing multifunctional agents for neurodegenerative disorders. The neuroprotective effects of other compounds against amyloid-beta-induced oxidative stress have also been reported, providing a rationale for exploring this potential for this compound derivatives. nih.govnih.gov

Anti-inflammatory Properties: The structural similarity of N-benzylbenzamides to other known anti-inflammatory agents suggests that they may also possess anti-inflammatory activity. For example, N-benzyl-N-methyldecan-1-amine and its derivative have been shown to mitigate colitis and rheumatoid arthritis in animal models by downregulating inflammatory signaling pathways. nih.gov The anti-inflammatory properties of novel 1,2-benzothiazine derivatives have also been investigated, providing further impetus for exploring this therapeutic area. nih.gov

The following table summarizes the potential therapeutic applications for N-benzylbenzamide derivatives based on existing research:

| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence |

| Anticancer | Tubulin polymerization inhibition, dual COX-2/Topo I inhibition | nih.govresearchgate.netnih.gov |

| Neuroprotection | Inhibition of key enzymes and protein aggregation in Alzheimer's disease | nih.gov |

| Anti-inflammatory | Downregulation of inflammatory signaling pathways | nih.gov |

Development of Targeted Delivery Systems (e.g., Nanoparticle Encapsulation)

To enhance the therapeutic efficacy and reduce potential side effects of this compound and its derivatives, the development of targeted drug delivery systems is a promising strategy. Nanoparticle encapsulation, in particular, offers several advantages, including improved solubility, protection from degradation, and targeted delivery to specific tissues or cells.

Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be used to encapsulate this compound. These nanoparticles can be further functionalized with targeting ligands, such as antibodies or peptides, to achieve site-specific delivery. A study on a dual-drug targeted delivery system using folate-apoferritin-conjugated cationic solid lipid nanoparticles for cancer therapy demonstrates the potential of such approaches. nih.gov Another example is a multi-targeted drug delivery vehicle that targets, triggers, and thermally ablates HER2+ breast cancer cells. nih.gov

Future research in this area should focus on:

Developing stable nanoparticle formulations of this compound derivatives.

Characterizing the in vitro and in vivo release kinetics of the encapsulated drug.

Evaluating the targeting efficiency and therapeutic efficacy of the nanoparticle formulations in relevant disease models.

Advanced Mechanistic Studies using Proteomics and Metabolomics

To fully understand the biological effects of this compound and its derivatives, advanced mechanistic studies using proteomics and metabolomics are essential. These "omics" technologies can provide a global view of the changes in protein and metabolite levels in cells or tissues upon treatment with the compound, offering insights into its mechanism of action and potential off-target effects.

Proteomics: Proteomic analysis can be used to identify the direct protein targets of this compound and to characterize the downstream signaling pathways that are affected. For example, global proteomic analysis of cells treated with other small molecules has been used to identify their targets and off-targets. researchgate.net A comparative proteomic analysis of a cell line treated with the drug Trichosanthin was used to investigate its drug effect. nih.gov

Metabolomics: Metabolomic analysis can reveal changes in cellular metabolism induced by the compound. A study on the metabolic effects of a NAMPT inhibitor on cancer cells using a mass spectrometry-based metabolomic approach identified significant changes in amino acid, purine, and pyrimidine (B1678525) metabolism. nih.gov Such an approach could be used to understand the metabolic consequences of treating cells with this compound.

By integrating data from proteomics and metabolomics studies, a comprehensive understanding of the compound's mechanism of action can be achieved, which will be crucial for its further development as a therapeutic agent.

Application in Materials Science or Chemical Biology Tools

Beyond its potential as a therapeutic agent, the chemical structure of this compound suggests that it could also have applications in materials science or as a chemical biology tool.

Materials Science: The presence of the allyl group provides a site for polymerization, suggesting that this compound could be used as a monomer to create novel polymers with specific functional properties. These polymers could have applications in areas such as drug delivery, tissue engineering, or as functional coatings.

Chemical Biology Tools: this compound could be developed into a chemical probe to study specific biological processes. rjpbr.com For example, by attaching a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), the compound could be used to visualize and identify its target proteins within cells. The development of a chemical probe against the NUDT15 enzyme demonstrates the feasibility of this approach for small molecules. nih.govnih.gov Such probes would be invaluable tools for elucidating the compound's mechanism of action and for identifying new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-(allylthio)-N-benzylbenzamide, and how can reproducibility be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-mercaptobenzamide derivatives with allyl halides in the presence of a base (e.g., K₂CO₃) under inert atmospheres. Purification typically involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization.

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Use high-purity reagents and validate compound identity via NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry . Adhere to Beilstein Journal guidelines for experimental reporting, including detailed supplementary materials for critical steps .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm), TLC (Rf comparison).

- Structural Confirmation : ¹H/¹³C NMR (e.g., allylthio protons at δ 3.2–3.5 ppm; benzamide carbonyl at ~168 ppm), FT-IR (C=O stretch ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS).

- Advanced Techniques : Single-crystal X-ray diffraction for unambiguous confirmation, as demonstrated for analogous benzamide derivatives .

Q. What initial biological assays are suitable for evaluating the bioactivity of this compound?

- Screening Strategy :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition).

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).

- Dosage : Start with 1–100 µM ranges, adjusting based on solubility (DMSO stock solutions). Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Approach :

-

Substituent Variation : Modify allylthio (e.g., propargylthio) or benzamide groups (e.g., halogenation).

-

Data Analysis : Compare bioactivity (e.g., IC₅₀) and physicochemical properties (logP, polar surface area) using QSAR models.

-

Case Study : Analogous compounds with pyrazinylmethyl or furan substituents showed enhanced activity, highlighting the role of aromatic π-stacking .

Substituent Biological Activity Key Interaction Allylthio Moderate Thioether flexibility Propargylthio High Alkyne-mediated H-bonding 4-Fluorobenzamide Low Steric hindrance reduction

Q. What computational methods are effective in predicting the binding modes of this compound with target proteins?

- Protocol :

- Docking : Use AutoDock Vina or Schrödinger Suite with protein structures from PDB (e.g., kinase domains).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability.

- Thermodynamics : Calculate binding free energy (ΔG) via MM/PBSA, referencing NIST-validated protocols .

Q. How should researchers resolve contradictions in experimental data (e.g., divergent IC₅₀ values across studies)?

- Troubleshooting :

- Controlled Replication : Standardize assay conditions (pH, temperature, cell passage number).

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., N-benzoyl derivatives) to identify trends.

- Instrument Calibration : Validate equipment (e.g., plate readers) using reference standards .

Q. What factorial design approaches optimize reaction yields for scaled synthesis?

- Experimental Design :

- Variables : Catalyst type (Pd/C vs. CuI), solvent (DMF vs. THF), temperature (25°C vs. 60°C).

- Analysis : Use ANOVA to identify significant factors. For example, a 2³ factorial design revealed DMF and 60°C as optimal for analogous benzamide syntheses .

Methodological Resources

- Data Management : Utilize chemical software (e.g., ChemDraw, Gaussian) for structure visualization and simulation .

- Ethical Compliance : Follow institutional guidelines for biochemical waste disposal and animal testing (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.